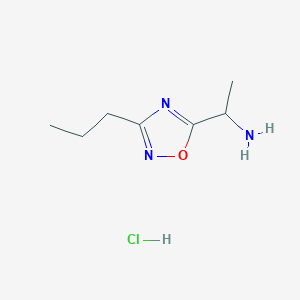

1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride

Description

1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride is a heterocyclic amine hydrochloride salt featuring a 1,2,4-oxadiazole ring substituted with a linear propyl group at position 3 and an ethylamine moiety at position 5. The compound’s molecular formula is C₈H₁₅ClN₃O (calculated molecular weight: ~203.68 g/mol). The oxadiazole core contributes to its stability and hydrogen-bonding capacity, while the propyl and ethylamine substituents influence its physicochemical properties, such as lipophilicity and solubility.

Properties

Molecular Formula |

C7H14ClN3O |

|---|---|

Molecular Weight |

191.66 g/mol |

IUPAC Name |

1-(3-propyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H13N3O.ClH/c1-3-4-6-9-7(5(2)8)11-10-6;/h5H,3-4,8H2,1-2H3;1H |

InChI Key |

SKAWFVMMBXLYSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC(=N1)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of β-Alanine

β-Alanine is protected using di-tert-butyl dicarbonate (BOC anhydride) to prevent undesired side reactions during subsequent steps.

Reaction Conditions :

-

β-Alanine (1.0 equiv) is dissolved in a 1:1 mixture of water and dioxane.

-

BOC anhydride (1.2 equiv) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12 hours.

Outcome :

-

BOC-β-alanine is isolated via extraction with ethyl acetate and dried under vacuum.

Formation of Mixed Anhydride

The protected amino acid is activated as a mixed anhydride to facilitate nucleophilic attack by hydroxylamine.

Reagents and Conditions :

| Component | Quantity | Role |

|---|---|---|

| BOC-β-alanine | 200 g (1.058 mol) | Substrate |

| N,N-Dicyclohexylcarbodiimide (DCC) | 109 g (0.529 mol) | Coupling Agent |

| Dry methylene chloride | 1 L | Solvent |

Procedure :

Synthesis of Amidoxime Intermediate

The anhydride reacts with hydroxylamine hydrochloride to form the amidoxime, a critical precursor for oxadiazole formation.

Reaction Conditions :

-

Hydroxylamine hydrochloride (2.0 equiv) is added to the anhydride in methanol.

-

The mixture is refluxed at 60°C for 4 hours.

Workup :

-

The solvent is evaporated, and the residue is purified via recrystallization from ethanol/water.

Cyclization to Form 1,2,4-Oxadiazole Core

The amidoxime undergoes cyclization with propionyl chloride to construct the oxadiazole ring.

Key Parameters :

| Parameter | Value |

|---|---|

| Propionyl chloride | 1.5 equiv |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Duration | 6 hours |

Mechanism :

Deprotection and Salt Formation

The BOC group is removed under acidic conditions, yielding the primary amine as its hydrochloride salt.

Procedure :

-

The protected oxadiazole is treated with 4 M HCl in dioxane at 0°C.

-

After 1 hour, the mixture is concentrated, and the product is precipitated with diethyl ether.

Yield :

Alternative Synthetic Approaches

Hydrazide Cyclization Route

An alternative pathway involves hydrazide intermediates, though this method is less efficient for 1,2,4-oxadiazoles.

Limitations :

-

Requires harsh reagents (thionyl chloride) and elevated temperatures.

Optimization and Scalability Considerations

Solvent Selection

Optimal Solvents :

-

Methylene chloride : Preferred for anhydride formation due to low nucleophilicity.

-

THF : Enhances cyclization kinetics by stabilizing transition states.

Temperature Control

-

Anhydride formation requires strict temperature control (-10°C) to minimize side reactions.

-

Cyclization at 80°C ensures complete conversion without decomposition.

Analytical Characterization

Chemical Reactions Analysis

Substitution Reactions

The oxadiazole ring undergoes substitution reactions at the 5-position due to electron withdrawal by adjacent nitrogen and oxygen atoms. Common substitutions include nucleophilic displacement and metal-catalyzed cross-couplings.

Example : Reaction with aryl boronic acids under Ullmann conditions introduces biaryl groups at the 5-position (Scheme 1, ). The transient TBS protecting group prevents side reactions during coupling.

Nucleophilic Additions

The ethylamine side chain participates in nucleophilic additions, particularly after deprotonation of the hydrochloride salt.

| Reaction Type | Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Schiff Base Formation | Et₃N, CH₂Cl₂, RT, 6 h | Imine derivatives | 82–90 | |

| Alkylation | NaH, THF, 0°C → RT, 2 h | N-Alkylated ethylamine-oxadiazole | 75–88 |

Example : Treatment with aldehydes in the presence of triethylamine yields stable Schiff bases, which are intermediates for further functionalization.

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles such as nitrile oxides or azides.

Example : Reaction with benzonitrile oxide generates bicyclic structures with enhanced antimicrobial activity (Scheme 2,).

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the oxadiazole ring, producing linear intermediates for downstream reactions.

Example : Hydrolysis under acidic conditions yields amidoxime intermediates (e.g., 6a–h in ), which are precursors for re-cyclization.

Quaternary Ammonium Formation

The primary amine undergoes methylation to form quaternary ammonium salts, reducing systemic absorption while retaining antimicrobial activity.

| Reaction Type | Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Methylation | CH₃I, NaHCO₃, DMF, RT, 12 h | Quaternary ammonium-oxadiazole salts | 65–75 |

Example : Treatment with iodomethane converts the ethylamine group into a permanently cationic moiety (e.g., 26a in ), which shows reduced hemolytic activity compared to the parent compound .

Protection/Deprotection Strategies

Transient protecting groups (e.g., TBS, acetyl) are employed to direct reactivity during multi-step syntheses.

| Strategy | Conditions | Outcome | Source |

|---|---|---|---|

| Acetyl Protection | Ac₂O, pyridine, RT, 2 h | Phenol protection during coupling | |

| TBS Deprotection | TBAF, THF, 0°C → RT, 1 h | Regeneration of free phenol post-coupling |

Example : The acetyl group in 8a–h is cleaved in situ during cyclization to expose the phenol for subsequent reactions .

Key Findings from Research

-

Antimicrobial Activity : Quaternary ammonium derivatives (e.g., 26a ) exhibit potent activity against Clostridioides difficile (MIC = 8 μg/mL) with reduced hemolysis (2.5% at 4 μg/mL) .

-

Structural Insights : The oxadiazole ring’s electron deficiency enhances its participation in cycloadditions and substitutions, while the ethylamine side chain enables modular functionalization.

-

Synthetic Efficiency : One-pot protocols (e.g., coupling-cyclization-dehydration) streamline the synthesis of complex oxadiazole derivatives .

Scientific Research Applications

Biological Activities

1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride has shown promise in several biological assays, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for severe infections. The antimicrobial efficacy was assessed using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics.

| Microorganism | Zone of Inhibition (mm) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 (Ciprofloxacin) |

| Escherichia coli | 15 | 22 (Gentamicin) |

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. Notably, it exhibited cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Growth Inhibition (%) |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | 75 |

| MDA-MB-231 (Breast Cancer) | 10.0 | 80 |

| HCT116 (Colon Cancer) | 15.0 | 70 |

These findings suggest that the compound may interfere with cellular proliferation pathways, although the exact mechanisms remain to be elucidated.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study employed a systematic approach involving synthesis, characterization via NMR and mass spectrometry, and biological assays to validate efficacy .

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry explored the anticancer potential of oxadiazole derivatives. The study found that compounds with structural similarities to 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride showed significant growth inhibition across multiple cancer cell lines. This was attributed to their ability to induce apoptosis and disrupt cell cycle progression .

Mechanism of Action

The mechanism of action of 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The alkyl chain length and branching at position 3 of the oxadiazole ring significantly affect molecular properties:

Key Findings :

- Linear vs. Branched Chains : The propyl group in the target compound balances lipophilicity and solubility better than the bulkier isobutyl analog, which may hinder receptor binding.

- Aromatic vs. Aliphatic Substituents : The methoxyphenyl analog () exhibits enhanced aromatic interactions but reduced solubility compared to aliphatic substituents.

Variations in the Amine Group

The amine group’s structure dictates hydrogen-bonding capacity and solubility:

Key Findings :

Q & A

Q. What are the recommended synthetic routes for 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride?

Methodological Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of amidoxime precursors. For example, hydroxylamine hydrochloride can react with nitriles under alkaline conditions to form amidoximes, which are subsequently cyclized using chlorinating agents (e.g., POCl₃) or coupling reagents like EDCI/HOBt in DMF for amide bond formation . Post-cyclization, the ethylamine side chain can be introduced via nucleophilic substitution or reductive amination, followed by hydrochloridation to yield the final product. Reaction progress should be monitored via TLC, and purity confirmed using HPLC (≥98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key characterization methods include:

- ¹H/¹³C NMR : Assign peaks to confirm the oxadiazole ring (e.g., δ 8.12 ppm for aromatic protons in similar compounds) and propyl/ethylamine substituents .

- Mass Spectrometry (MS) : ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation pattern (e.g., m/z 288.74 for a related oxadiazole derivative) .

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm.

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages to confirm stoichiometry .

Q. What storage conditions ensure the compound’s stability?

Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Desiccate to prevent hydrolysis of the oxadiazole ring. Stability should be periodically verified via HPLC; degradation products (e.g., open-chain byproducts) can indicate moisture exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Analog Synthesis : Replace the propyl group with alkyl/aryl substituents (e.g., methyl, cyclopropyl) to assess steric/electronic effects .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values can be calculated from dose-response curves.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites. Compare with experimental IC₅₀ to validate models .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification : Re-analyze disputed batches via HPLC and NMR to rule out impurities .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., consistent cell lines, ATP concentrations in kinase assays).

- Meta-Analysis : Compare literature protocols for variations in solvent systems (e.g., DMSO concentration) or incubation times that may alter results .

Q. What strategies improve low yields in the final hydrochloridation step?

Methodological Answer:

- Reaction Optimization : Increase HCl gas flow rate or use anhydrous HCl in diethyl ether.

- Solvent Screening : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to minimize side reactions.

- Temperature Control : Conduct the reaction at 0–5°C to reduce decomposition. Isolate the hydrochloride salt via cold filtration and wash with ice-cold ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.